Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a compound belonging to the class of imidazo[1,2-a]pyridines.
Preparation Methods
The synthesis of Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is efficient and allows for the production of the compound in high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: Used to treat insomnia, it acts on γ-aminobutyric acid receptors.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
These compounds share a similar core structure but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific applications and the particular chemical modifications it undergoes.
Biological Activity
Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that demonstrate its efficacy against various biological targets.
Chemical Structure
The molecular formula of this compound is C21H21N3O. The compound features a fused imidazo-pyridine structure, which is known to contribute to diverse biological activities.
Structural Characteristics
Feature | Description |
---|---|
Molecular Weight | 345.41 g/mol |
Structural Formula | Structure |
Functional Groups | Imidazo[1,2-a]pyridine, Carbamate |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, a study demonstrated that several derivatives exhibited growth inhibition against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 µM .
Mechanism of Action:
The mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes at specific concentrations. Additionally, cell cycle analysis indicated that these compounds could arrest cells in the G2/M phase, further confirming their potential as anticancer agents.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory activity of this compound class. Compounds containing the imidazo-pyridine scaffold have shown promise in inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For instance:
Modification | Effect on Activity |
---|---|
Substitution on the phenyl ring | Enhanced cytotoxicity |
Alteration of the carbamate group | Improved selectivity towards cancer cells |
Case Study 1: Anticancer Efficacy
In a controlled study, this compound derivatives were tested against various cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity:
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 4.98 | HepG2 |
Compound B | 7.84 | MDA-MB-231 |
Compound C | 10.25 | A549 (Lung Cancer) |
Case Study 2: Anti-inflammatory Properties
A separate investigation assessed the anti-inflammatory effects of the compound in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
methyl N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C16H15N3O2/c1-11-8-9-19-13(10-11)17-14(12-6-4-3-5-7-12)15(19)18-16(20)21-2/h3-10H,1-2H3,(H,18,20) |
InChI Key |
DEXPOXMTQCSGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.